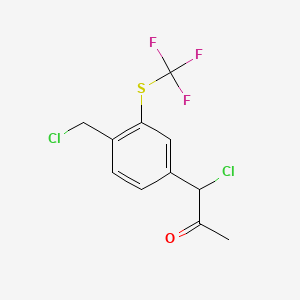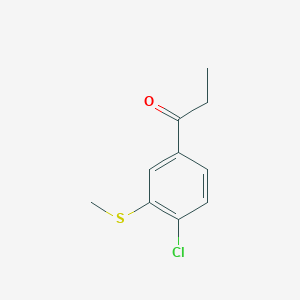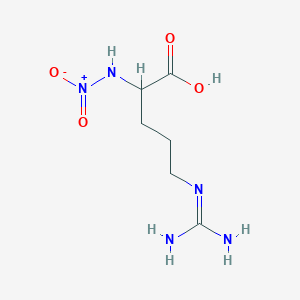
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with methyl, isopropyl, and prop-2-enyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclohexanone derivative, the compound can be synthesized through a series of steps including alkylation, reduction, and dehydration reactions. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反応の分析
Types of Reactions
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and halogenated derivatives, depending on the type of reaction and conditions used.
科学的研究の応用
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol include other cyclohexane derivatives with different substituents, such as:
- (1R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
- 5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-one
- 5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of substituents on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H24O |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11?,12?,13-/m0/s1 |
InChIキー |
QQVOMZLQLNCNKY-BPCQOVAHSA-N |
異性体SMILES |
CC1CCC([C@@](C1)(CC=C)O)C(C)C |
正規SMILES |
CC1CCC(C(C1)(CC=C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















